molecular formula C5H14N2 B3420077 [(2S)-1-aminopropan-2-yl]dimethylamine CAS No. 170078-84-9

[(2S)-1-aminopropan-2-yl]dimethylamine

Cat. No.: B3420077
CAS No.: 170078-84-9
M. Wt: 102.18 g/mol
InChI Key: WNLWBCIUNCAMPH-YFKPBYRVSA-N
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Description

[(2S)-1-aminopropan-2-yl]dimethylamine is an organic compound with the molecular formula C₅H₁₄N₂. It is a chiral amine, meaning it has a specific three-dimensional arrangement that can exist in two enantiomeric forms. This compound is of interest due to its applications in various fields, including pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Reductive Amination: : One common method for synthesizing [(2S)-1-aminopropan-2-yl]dimethylamine involves the reductive amination of acetone with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C.

  • Hydrogenation: : Another method involves the hydrogenation of the corresponding imine intermediate. This process requires a hydrogenation catalyst, such as palladium on carbon, and is conducted under hydrogen gas at elevated pressures.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : [(2S)-1-aminopropan-2-yl]dimethylamine can undergo oxidation reactions to form corresponding amine oxides. Common oxidizing agents include hydrogen peroxide and peracids.

  • Reduction: : The compound can be reduced to form secondary amines or other derivatives using reducing agents like lithium aluminum hydride.

  • Substitution: : It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids; typically conducted at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous solvents under inert atmosphere.

    Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Amine oxides.

    Reduction: Secondary amines.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, [(2S)-1-aminopropan-2-yl]dimethylamine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds.

Biology

The compound is studied for its potential biological activity. It can act as a ligand for certain receptors or enzymes, influencing biological pathways.

Medicine

This compound derivatives are explored for their therapeutic potential. They may serve as intermediates in the synthesis of pharmaceuticals, particularly those targeting neurological conditions.

Industry

In the industrial sector, this compound is used in the manufacture of specialty chemicals and as an intermediate in the production of agrochemicals and polymers.

Mechanism of Action

The mechanism by which [(2S)-1-aminopropan-2-yl]dimethylamine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-phenylethylamine: Another chiral amine with applications

Properties

IUPAC Name

(2S)-2-N,2-N-dimethylpropane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2/c1-5(4-6)7(2)3/h5H,4,6H2,1-3H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLWBCIUNCAMPH-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170078-84-9
Record name [(2S)-1-aminopropan-2-yl]dimethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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